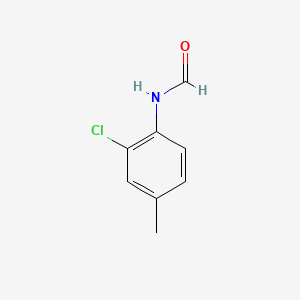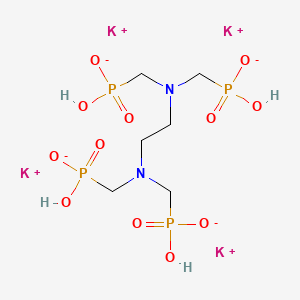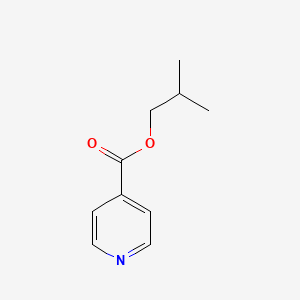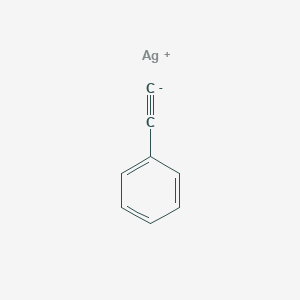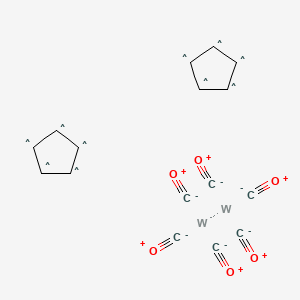
3,5,5-Trimethylhexyl hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylhexyl hydrogen maleate is an organic compound with the molecular formula C13H22O4. It is a derivative of maleic acid, where one of the hydrogen atoms of the carboxyl group is replaced by a 3,5,5-trimethylhexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl hydrogen maleate can be synthesized through the esterification of maleic acid with 3,5,5-trimethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylhexyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
3,5,5-Trimethylhexyl hydrogen maleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5,5-trimethylhexyl hydrogen maleate involves its interaction with specific molecular targets. The compound can act as an ester, participating in hydrolysis reactions to release maleic acid and 3,5,5-trimethylhexanol. These products can further interact with biological pathways, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5,5-Trimethylhexyl 2-propenoate
- 3,5,5-Trimethylhexyl prop-2-enoate
- 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate
Uniqueness
3,5,5-Trimethylhexyl hydrogen maleate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
24429-25-2 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
4-oxo-4-(3,5,5-trimethylhexoxy)but-2-enoic acid |
InChI |
InChI=1S/C13H22O4/c1-10(9-13(2,3)4)7-8-17-12(16)6-5-11(14)15/h5-6,10H,7-9H2,1-4H3,(H,14,15) |
Clé InChI |
NJAFJJJFZZALPC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)C=CC(=O)O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


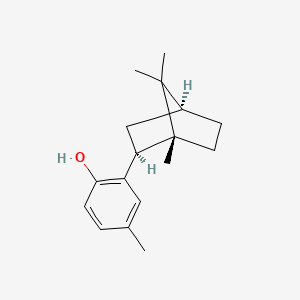

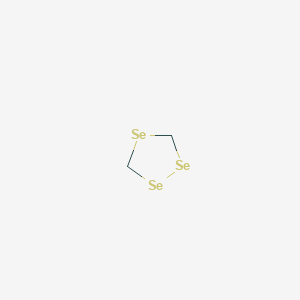


![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
